molecular formula C3H5Cl3N2S B12664410 2-Ammonio-5-chlorothiazolium dichloride CAS No. 64415-16-3

2-Ammonio-5-chlorothiazolium dichloride

Cat. No.: B12664410
CAS No.: 64415-16-3
M. Wt: 207.5 g/mol
InChI Key: BDODUCHZRFHXHR-UHFFFAOYSA-N
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Description

2-Ammonio-5-chlorothiazolium dichloride is a chemical compound with the molecular formula C3H5Cl3N2S and a molecular weight of 207.5092 g/mol It is known for its unique structure, which includes a thiazole ring substituted with an ammonium group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ammonio-5-chlorothiazolium dichloride typically involves the reaction of 2-aminothiazole with hydrochloric acid and a chlorinating agent. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used include water or ethanol.

    Reaction Time: The reaction time can vary but is generally completed within a few hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled environments helps in scaling up the production while maintaining consistency in the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Ammonio-5-chlorothiazolium dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atom in the thiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can have different functional groups attached to the thiazole ring .

Scientific Research Applications

2-Ammonio-5-chlorothiazolium dichloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Ammonio-5-chlorothiazolium dichloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A precursor in the synthesis of 2-Ammonio-5-chlorothiazolium dichloride.

    5-Chlorothiazole: Shares the thiazole ring structure with a chlorine substituent.

    2-Amino-4-chlorothiazole: Similar structure with an additional chlorine atom.

Uniqueness

This compound is unique due to the presence of both an ammonium group and a chlorine atom on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

64415-16-3

Molecular Formula

C3H5Cl3N2S

Molecular Weight

207.5 g/mol

IUPAC Name

5-chloro-1,3-thiazol-2-amine;dihydrochloride

InChI

InChI=1S/C3H3ClN2S.2ClH/c4-2-1-6-3(5)7-2;;/h1H,(H2,5,6);2*1H

InChI Key

BDODUCHZRFHXHR-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)N)Cl.Cl.Cl

Origin of Product

United States

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